molecular formula C12H14FNO3 B6171069 ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate CAS No. 2445816-11-3

ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate

Cat. No.: B6171069
CAS No.: 2445816-11-3
M. Wt: 239.2
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Description

Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a fluorinated propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-amino-4-methoxybenzaldehyde, which is then subjected to a Knoevenagel condensation with ethyl fluoromalonate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The double bond in the propenoate moiety can be reduced to yield the corresponding saturated ester.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated propenoate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate can be compared with similar compounds such as:

    Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-chloroprop-2-enoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-bromoprop-2-enoate:

    Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-iodoprop-2-enoate: Iodine substitution provides unique reactivity, particularly in organic synthesis.

Properties

CAS No.

2445816-11-3

Molecular Formula

C12H14FNO3

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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